N-[(2-bromophenyl)methyl]thiophene-2-carboxamide
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Overview
Description
N-[(2-bromophenyl)methyl]thiophene-2-carboxamide is a chemical compound with a unique structure that includes a bromophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]thiophene-2-carboxamide typically involves the reaction of 2-bromobenzylamine with 2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophenecarboxamides depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromophenyl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-thiophenecarboxamide
- N-[(2-fluorophenyl)methyl]-2-thiophenecarboxamide
- N-[(2-iodophenyl)methyl]-2-thiophenecarboxamide
Uniqueness
N-[(2-bromophenyl)methyl]thiophene-2-carboxamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10BrNOS |
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Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10BrNOS/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-7H,8H2,(H,14,15) |
InChI Key |
BSPKTQHNTMHJJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CS2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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